2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1252793-57-9
Cat. No.: VC0058816
Molecular Formula: C15H21BO2
Molecular Weight: 244.141
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252793-57-9 |
|---|---|
| Molecular Formula | C15H21BO2 |
| Molecular Weight | 244.141 |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3 |
| Standard InChI Key | DYTLGZWBDATBAZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2 |
Introduction
2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound is used as a building block in the synthesis of complex organic molecules due to its ability to form carbon-carbon bonds efficiently.
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 24208876 |
| CAS Number | 608534-44-7 |
| Molecular Formula | CHBO |
| Molecular Weight | 244.14 g/mol |
| InChI | InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,9-10H2,1-4H3 |
| InChIKey | YRTKSYXHFWUPAZ-UHFFFAOYSA-N |
Synthesis
The synthesis of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a halogenated indane derivative with a boronic acid precursor in the presence of a base. This process is often followed by esterification with pinacol to form the stable pinacol ester.
Applications
This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It is particularly useful for synthesizing complex organic molecules, including pharmaceuticals and materials science applications.
Research Findings
Research involving boronic acid derivatives like 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focuses on optimizing reaction conditions for efficient coupling reactions. Studies often explore the effects of different catalysts, bases, and solvents on reaction yields and selectivity.
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